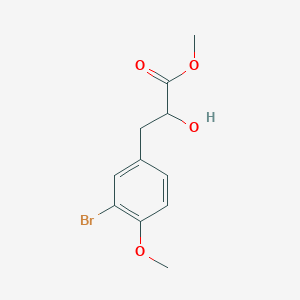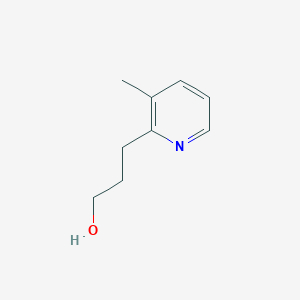![molecular formula C15H27NO5 B15320325 2-[2-(Tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B15320325.png)
2-[2-(Tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is a complex organic compound with the molecular formula C15H27NO5. This compound is characterized by the presence of tert-butoxy and tert-butoxycarbonyl groups attached to a cyclobutyl ring, which is further connected to an acetic acid moiety. It is primarily used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of tert-butoxy and tert-butoxycarbonyl groups. The final step involves the attachment of the acetic acid moiety. The reaction conditions often include the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[2-(Tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other sites of the molecule. This property is particularly useful in peptide synthesis, where the compound can protect amino groups during the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl protecting group but differ in their core structures.
Uniqueness
2-[2-(Tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is unique due to its cyclobutyl ring structure, which imparts distinct chemical properties and reactivity compared to other tert-butyloxycarbonyl-protected compounds .
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)20-11-8-10(9(11)7-12(17)18)16-13(19)21-15(4,5)6/h9-11H,7-8H2,1-6H3,(H,16,19)(H,17,18) |
InChI Key |
KXMCMLWTHNDTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C1CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


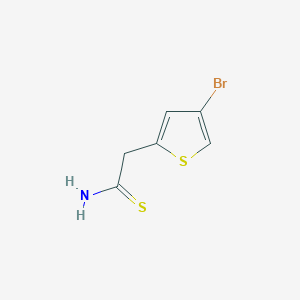
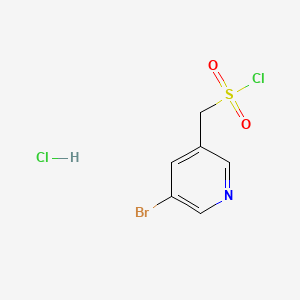
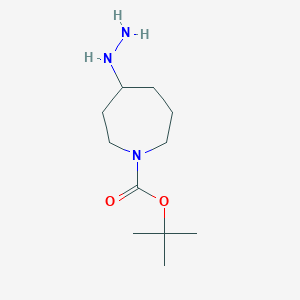
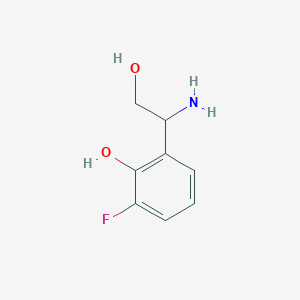

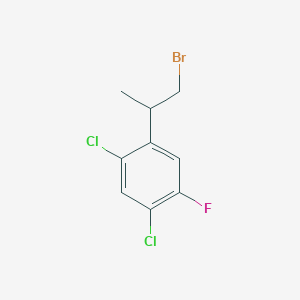
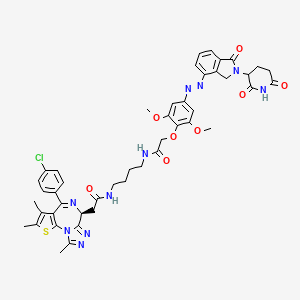
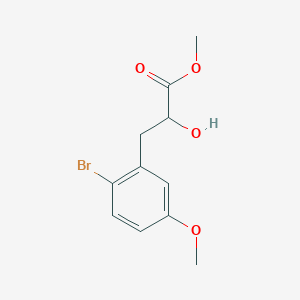
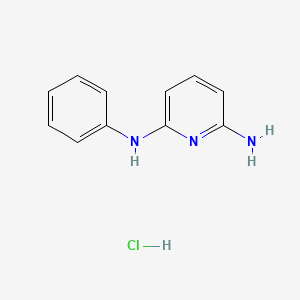
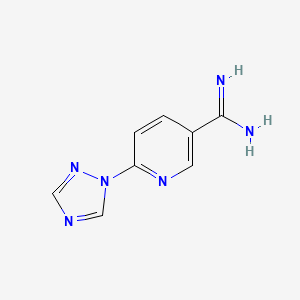

![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid](/img/structure/B15320310.png)
